physicochemical properties of 2-phenylpyridine-4-carboxylic acid
physicochemical properties of 2-phenylpyridine-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylpyridine-4-carboxylic Acid
Introduction
2-Phenylpyridine-4-carboxylic acid, also known as 2-phenylisonicotinic acid, is a bifunctional organic compound featuring a pyridine ring substituted with both a phenyl group and a carboxylic acid group. This unique architecture makes it a molecule of significant interest in both pharmaceutical sciences and materials science. Its rigid structure serves as a valuable scaffold in medicinal chemistry for the design of novel enzyme inhibitors, including those targeting the cell cycle and histone deacetylases (HDACs)[1][2][3]. Furthermore, the phenylpyridine core is a cornerstone in the development of cyclometalated complexes, particularly for iridium(III) and platinum(II), which are critical components in the fabrication of highly efficient organic light-emitting diodes (OLEDs)[4][5].
This guide provides a comprehensive overview of the core . It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior. We will move beyond simple data recitation to explore the causality behind its properties, provide validated experimental protocols for their determination, and contextualize their importance for research and development applications.
Molecular and Structural Properties
The fundamental identity of a molecule is rooted in its structure, which dictates all of its chemical and physical behaviors.
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Synonyms: 2-Phenylisonicotinic Acid[4]
The structure consists of a pyridine ring substituted at the 2-position with a phenyl group and at the 4-position with a carboxylic acid. This arrangement creates a conjugated system that influences its electronic and spectroscopic properties.
Caption: Chemical structure of 2-phenylpyridine-4-carboxylic acid.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data for 2-phenylpyridine-4-carboxylic acid. It is important to note that some values are predicted based on its structure and comparison to similar compounds, as experimental data for every property is not always available in the literature.
| Property | Value / Description | Source / Rationale |
| Appearance | White to off-white solid/powder. | [4] |
| Melting Point | Predicted: ~220-240 °C | Based on similar compounds like 6-Phenylpyridine-2-carboxylic acid (220-224 °C)[9]. A high melting point is expected due to the rigid aromatic structure and intermolecular hydrogen bonding via the carboxylic acid group. |
| Boiling Point | > 350 °C (Predicted) | High boiling point is expected due to high molecular weight and strong intermolecular forces. Data for the similar 2-phenylpyridine-3-carboxylic acid is predicted around 370-390°C[10]. |
| pKa (Acidic) | Predicted: ~3-4 | For the carboxylic acid (-COOH) group. This is typical for an aromatic carboxylic acid where the aromatic system provides resonance stabilization to the carboxylate anion[10]. |
| pKa (Basic) | Predicted: ~4-5 | For the protonated pyridine nitrogen (N-H⁺). The parent 2-phenylpyridine has a pKa of ~4.4 for its conjugate acid[11]. The electron-withdrawing carboxylic acid group would slightly decrease this value. |
| Solubility | ||
| Water | Low / Insoluble | The hydrophobic nature of the two aromatic rings dominates over the polar carboxylic acid group[10][12]. |
| Aqueous Base (e.g., NaOH) | Soluble | The acidic proton is removed to form a soluble sodium carboxylate salt. |
| Organic Solvents | Soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in alcohols (e.g., ethanol). | [9][10][12] |
In-Depth Analysis of Key Properties
Solubility Profile: A Predictor of Application
Solubility is a critical parameter that governs everything from reaction conditions to bioavailability in drug candidates. The dual nature of 2-phenylpyridine-4-carboxylic acid—possessing a large, nonpolar aromatic system and a polar, ionizable carboxylic acid—results in a distinct solubility profile.
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Aqueous Solubility: The molecule is largely insoluble in neutral water. The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the two large hydrophobic rings is not sufficiently compensated by the hydration of the single carboxylic acid group.
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pH-Dependent Solubility: The presence of both an acidic group (-COOH) and a basic site (the pyridine nitrogen) makes its aqueous solubility highly pH-dependent.
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In Alkaline Conditions (pH > 6): The compound readily dissolves in aqueous bases like NaOH, Na₂CO₃, and even NaHCO₃. This is because the carboxylic acid is deprotonated to form the highly polar and water-soluble carboxylate anion. This property is fundamental for extraction and purification protocols.
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In Acidic Conditions (pH < 3): The pyridine nitrogen becomes protonated. While this adds a positive charge, the overall molecule will still have limited solubility in strong acid, as the carboxylic acid remains protonated and the compound exists as a less soluble salt.
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Organic Solubility: It is generally soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate both the aromatic rings and the carboxylic acid group. It exhibits moderate solubility in alcohols like ethanol and methanol.
This protocol provides a systematic approach to characterizing the solubility profile, which also confirms the presence of the acidic functional group.
Materials:
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2-phenylpyridine-4-carboxylic acid
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Test tubes
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Deionized water
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5% (w/v) Sodium Hydroxide (NaOH) solution
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5% (v/v) Hydrochloric Acid (HCl) solution
Procedure:
-
Water Solubility: Add ~20 mg of the compound to a test tube containing 2 mL of deionized water. Vortex or shake vigorously for 60 seconds. Observe if the solid dissolves. It is expected to be insoluble.[13][14]
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Aqueous Base Solubility: To a new test tube with ~20 mg of the compound, add 2 mL of 5% NaOH solution. Mix thoroughly. The compound should dissolve, indicating the presence of an acidic group strong enough to be deprotonated by NaOH.[13][15]
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Confirmation of Acidity: To the clear solution from step 2, add 5% HCl dropwise until the solution is acidic (test with pH paper). A white precipitate of the original carboxylic acid should reappear, confirming that solubility in base was due to salt formation.[13]
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Strong vs. Weak Acid Test: To a new test tube with ~20 mg of the compound, add 2 mL of 5% NaHCO₃ solution. Mix and observe. The generation of CO₂ bubbles and dissolution indicates a carboxylic acid, which is a strong enough acid to protonate bicarbonate[13][15].
Caption: Ionization states of 2-phenylpyridine-4-carboxylic acid vs. pH.
This method leverages the change in the chemical environment (and thus, chemical shift) of protons near an ionizable group as a function of pH. [16][17] Rationale: The chemical shifts of the protons on the pyridine and phenyl rings are sensitive to the protonation state of both the nearby carboxylic acid and the pyridine nitrogen. By monitoring these shifts across a range of pH values, a titration curve can be generated. The inflection point of this sigmoidal curve corresponds to the pKa. [16][17] Procedure:
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Sample Preparation: Prepare a series of ~10-15 buffered solutions with known pH values ranging from 2 to 8. Use D₂O as the solvent to avoid a large water signal in the NMR spectrum.
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Dissolution: Dissolve a precise amount of 2-phenylpyridine-4-carboxylic acid in each buffered D₂O solution to a final concentration of ~10-20 mM.
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample. Ensure consistent acquisition parameters (temperature, number of scans) across all samples.
-
Data Analysis:
-
Identify one or more aromatic protons whose chemical shift (δ) changes significantly across the pH range. Protons on the pyridine ring are excellent candidates.
-
Plot the chemical shift (δ in ppm) of the chosen proton(s) on the y-axis against the pH of the solution on the x-axis.
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The resulting plot will be a sigmoidal curve. The pH at the midpoint of the vertical section (the inflection point) of the curve is the pKa value. [17]Two distinct inflection points may be observed, one for each ionizable group.
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Spectroscopic Profile
Spectroscopy is the primary tool for structural elucidation and purity confirmation.
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¹H NMR Spectroscopy:
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Aromatic Protons (7.0 - 9.0 ppm): The spectrum will show a complex multiplet pattern in this region corresponding to the 8 protons of the phenyl and pyridine rings. Protons adjacent to the pyridine nitrogen are typically shifted further downfield.
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Carboxylic Acid Proton (>10 ppm): The acidic proton of the -COOH group will appear as a broad singlet, significantly downfield (often between 10-13 ppm). This peak may be absent if the spectrum is run in solvents containing exchangeable deuterium, like D₂O or CD₃OD. A ¹H NMR spectrum of the related 3-phenyl-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid shows this COOH proton at 12.02 ppm.[18]
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-
¹³C NMR Spectroscopy:
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Aromatic Carbons (120 - 155 ppm): At least 11 distinct signals are expected in this region for the carbons of the two aromatic rings.
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Carboxyl Carbon (~165 - 175 ppm): The carbon of the C=O group will appear as a low-intensity signal in this downfield region. For comparison, the carboxyl carbon in a similar pyridine derivative was observed at 169.3 ppm.[18]
-
-
Infrared (IR) Spectroscopy:
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O-H Stretch (3300 - 2500 cm⁻¹): A very broad and strong absorption band characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[19]
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C-H Stretch (3100 - 3000 cm⁻¹): Aromatic C-H stretching absorptions.
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C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid.
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C=C and C=N Stretches (1600 - 1450 cm⁻¹): A series of bands of varying intensity due to the aromatic ring vibrations.
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Conclusion
2-Phenylpyridine-4-carboxylic acid is a functionally rich molecule whose utility is directly governed by its distinct physicochemical properties. Its poor aqueous solubility, which can be overcome in alkaline solutions, is a key consideration for its handling, purification, and formulation. The presence of both an acidic carboxylic group (pKa ≈ 3-4) and a basic pyridine nitrogen (pKa ≈ 4-5) dictates its ionization state and interactions in different chemical and biological environments. Its spectroscopic signatures provide a clear fingerprint for identification and structural verification. A thorough understanding of these properties, grounded in the experimental and analytical logic presented in this guide, is essential for any scientist looking to effectively utilize this versatile compound in drug discovery, materials science, and beyond.
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